molecular formula C8H5BrF3NO B1373438 Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- CAS No. 1379300-43-2

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-

Cat. No.: B1373438
CAS No.: 1379300-43-2
M. Wt: 268.03 g/mol
InChI Key: NLABIYQCOXZOEV-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-: is a chemical compound with the molecular formula C9H6BrF3NO . It is known for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- typically involves the bromination of a precursor compound. One common method is the bromination of 2-(trifluoromethyl)-3-pyridinyl ethanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as ketones or carboxylic acids.

    Reduction Reactions: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

  • Ethanone, 2-bromo-1-[2-(trifluoromethyl)-4-pyridinyl]-
  • Ethanone, 2-bromo-1-[2-(trifluoromethyl)-5-pyridinyl]-
  • Ethanone, 2-bromo-1-[2-(trifluoromethyl)-6-pyridinyl]-

Comparison: Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]- is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity, binding affinity, and biological activity compared to its isomers.

Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-4-6(14)5-2-1-3-13-7(5)8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLABIYQCOXZOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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